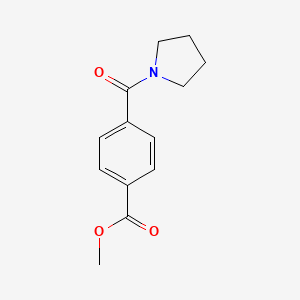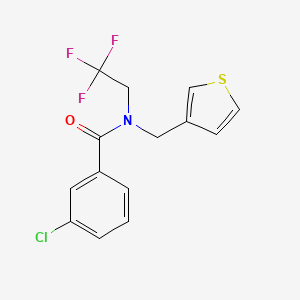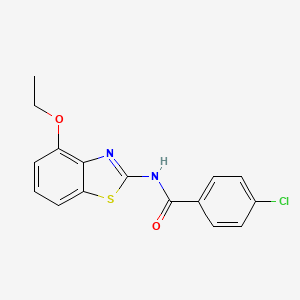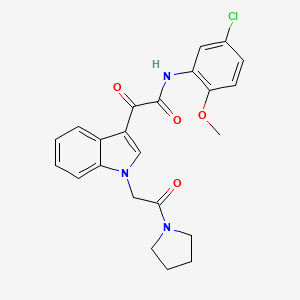
甲基 4-(1-吡咯啉甲酰)苯甲酸酯
描述
“Methyl 4-(1-pyrrolidinecarbonyl)benzoate” is a chemical compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-pyrrolidinecarbonyl)benzoate” is C13H15NO3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-(1-pyrrolidinecarbonyl)benzoate” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can be synthesized from N-carbamate-protected amino alcohols via the activation of the hydroxyl group using orthoesters .科学研究应用
1. 电致变色材料和 pH 传感器4-(1-吡咯烷酮羰基)苯甲酸甲酯衍生物已用于电致变色材料的开发。Almeida 等人 (2017) 的一项研究证明了用甲基红偶氮染料衍生的品红聚吡咯的合成。这种材料表现出增强的电致变色特性,如色度对比度和转换时间,使其适用于 pH 传感器,因为它在不同的 pH 条件下会变色 (Almeida 等人,2017)。
2. 超分子液晶该化合物已在超分子液晶的合成中得到探索。Naoum 等人 (2010) 制备了 4-(1-吡咯烷酮羰基)苯甲酸甲酯的衍生物,以研究不同取代基对超分子液晶相稳定性的影响。这项研究有助于理解液晶中的分子相互作用,这在显示技术和其他应用中至关重要 (Naoum、Fahmi & Almllal,2010)。
3. 聚合物合成这种化学物质已用于超支化芳族聚酰胺的合成。Yang 等人 (1999) 对 3,5-双(4-氨基苯氧基)苯甲酸甲酯的热聚合进行了研究,得到了一种超支化芳族聚酰胺。由于其独特的结构特性,此类聚合物在先进材料中得到应用 (Yang、Jikei & Kakimoto,1999)。
4. 光物理性质研究Yoon 等人 (2019) 对与 4-(1-吡咯烷酮羰基)苯甲酸甲酯相关的 S、N 和 Se-改性水杨酸甲酯衍生物的研究,提供了对其光物理性质的见解。此类研究对于开发具有特定光学性质的新材料至关重要,这些材料可能在传感器、光伏和有机电子产品中很有用 (Yoon 等人,2019)。
5. 环钯化合物的合成该化合物已用于环钯化合物的合成。Albert 等人 (2016) 使用 4-(1-吡咯烷酮羰基)苯甲酸甲酯合成了双核环钯化合物,该化合物在催化和材料科学中具有潜在的应用 (Albert 等人,2016)。
6. 抗菌应用Eldeab (2019) 对与 4-(1-吡咯烷酮羰基)苯甲酸甲酯相关的取代吡啶基苯甲酸酯的研究显示出有希望的抗菌活性。此类研究对于开发新的抗菌剂具有重要意义 (Eldeab,2019)。
属性
IUPAC Name |
methyl 4-(pyrrolidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVTOYUVOZTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-pyrrolidinecarbonyl)benzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)


![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)



![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)